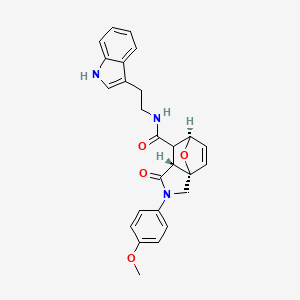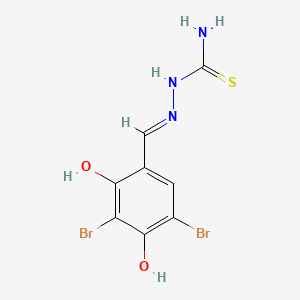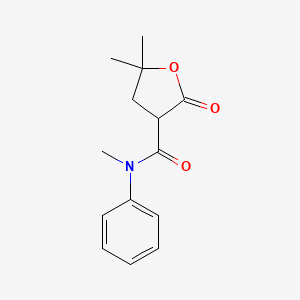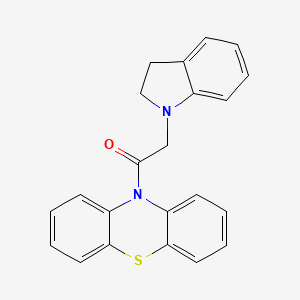
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine is a complex organic compound that combines the structural features of indole and phenothiazine. Indole is a significant heterocyclic system found in many natural products and drugs, while phenothiazine is known for its applications in antipsychotic and antihistamine medications . This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine typically involves the following steps:
Formation of the Indole Moiety: Indole derivatives can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the reduction of 2-oxindoles.
Acetylation: The indole moiety is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Phenothiazine: The acetylated indole is coupled with phenothiazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and phenothiazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: The compound may exert neuroprotective effects by modulating oxidative stress pathways and inhibiting apoptosis.
Antioxidant Activity: It may act as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Molecular Targets: Potential targets include neurotransmitter receptors, ion channels, and enzymes involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
10H-phenothiazine: Known for its antipsychotic and antihistamine properties.
2,3-dihydro-1H-indole: Known for its neuroprotective and antioxidant properties.
Uniqueness
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine is unique due to its combined structural features of indole and phenothiazine, which may confer a broader range of biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H18N2OS |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-(2,3-dihydroindol-1-yl)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C22H18N2OS/c25-22(15-23-14-13-16-7-1-2-8-17(16)23)24-18-9-3-5-11-20(18)26-21-12-6-4-10-19(21)24/h1-12H,13-15H2 |
Clave InChI |
AVYLXNIHGHHDKM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol](/img/structure/B13373482.png)
![3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373494.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13373503.png)
![4-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13373507.png)
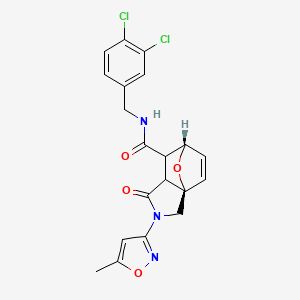
![N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B13373511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13373513.png)
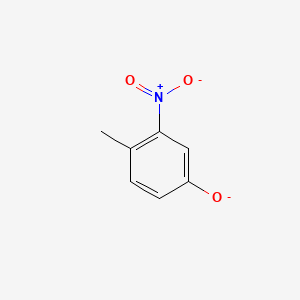
![N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B13373530.png)
![5-{2-[4-(Isopentyloxy)benzylidene]hydrazino}-2-isopropenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13373539.png)

